![molecular formula C22H32Cl3NO3 B5248809 N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide](/img/structure/B5248809.png)
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide is a synthetic organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenol with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with dodecanoic acid chloride in the presence of a base to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
- N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)-3-methylbenzamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)octanamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide
Uniqueness
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its long dodecanamide chain differentiates it from other similar compounds, potentially affecting its solubility, stability, and biological activity.
属性
IUPAC Name |
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Cl3NO3/c1-3-4-5-6-7-8-9-10-11-12-20(28)26-21(22(23,24)25)29-19-15-13-18(14-16-19)17(2)27/h13-16,21H,3-12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTEGAGBGIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
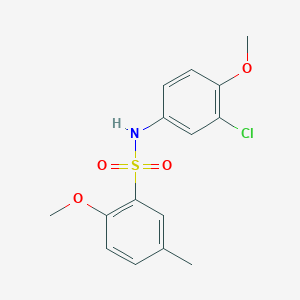
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5248733.png)
![N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline](/img/structure/B5248739.png)
![5-[5-(3-chloro-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5248748.png)
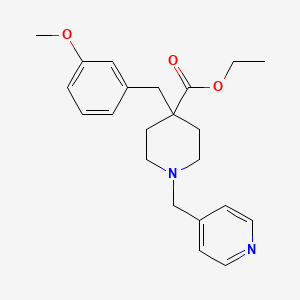
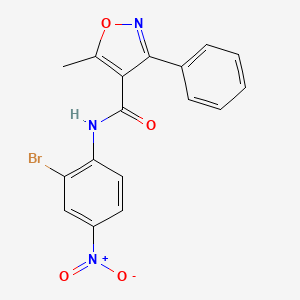
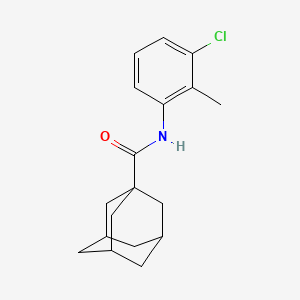
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5248791.png)
![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5248805.png)
![4-(2-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5248816.png)
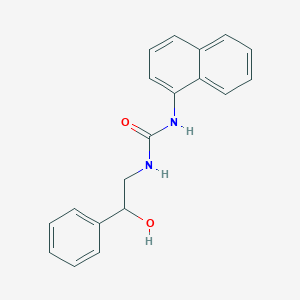
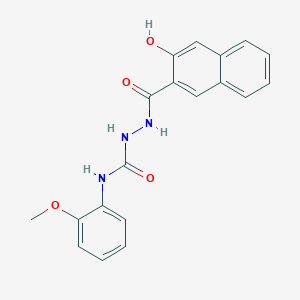
![5-[(4-cyclohexylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5248835.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5248842.png)
